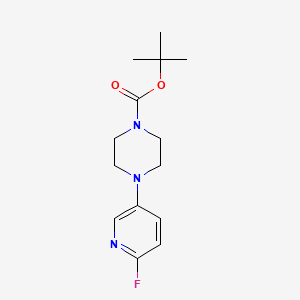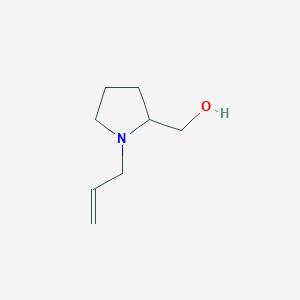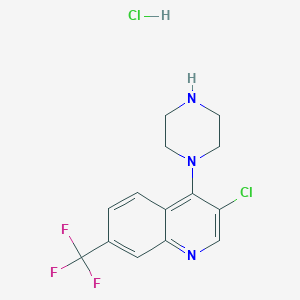
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 3-position, a piperazinyl group at the 4-position, and a trifluoromethyl group at the 7-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, piperazinyl, and trifluoromethyl groups are introduced through a series of substitution reactions. For example, the chloro group can be introduced via chlorination using thionyl chloride, while the piperazinyl group can be added through nucleophilic substitution with piperazine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(piperazin-1-yl)-8-(trifluoromethyl)quinoline hydrochloride
- 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
- 3-Chloro-7-(trifluoromethyl)quinoline hydrochloride
Uniqueness
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group at the 4-position and the trifluoromethyl group at the 7-position enhances its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1203579-33-2 |
|---|---|
Molecular Formula |
C14H14Cl2F3N3 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-chloro-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |
InChI Key |
ORWZFGLSRBMQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


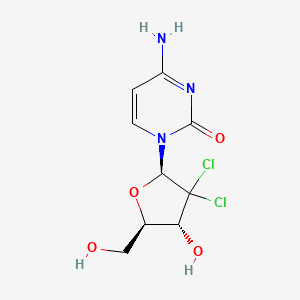
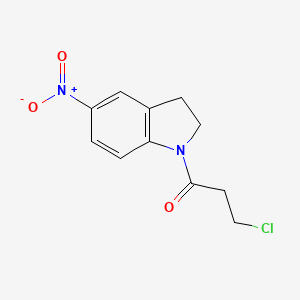
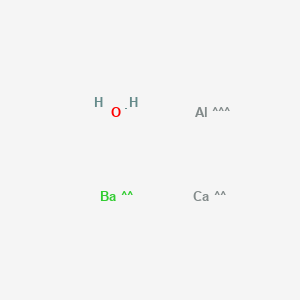

![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
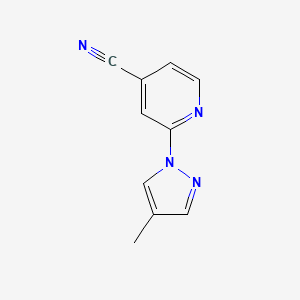
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

